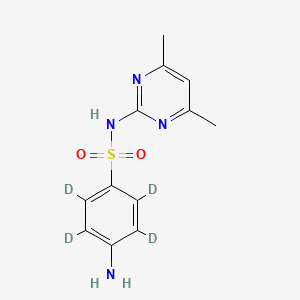

Sulfamethazine-d4

Vue d'ensemble

Description

Sulfamethazine-d4 is a deuterium-labeled variant of Sulfamethazine (also known as Sulfadimidine). It is an antimicrobial that is widely used to treat and prevent various animal diseases, such as gastrointestinal and respiratory tract infections .

Synthesis Analysis

Sulfamethazine-d4 is intended for use as an internal standard for the quantification of sulfamethazine by GC- or LC-MS . It has been studied for its adsorption properties, particularly onto modified activated carbon (MAC). The maximum adsorption quantity of Sulfamethazine on MAC was found to be 17.2414 mg/g at 25 °C .

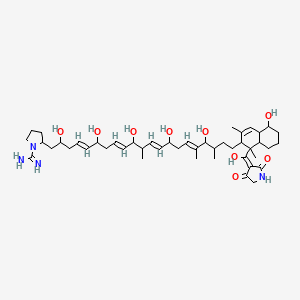

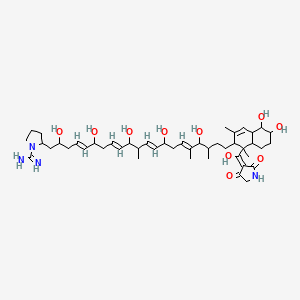

Molecular Structure Analysis

The molecular formula of Sulfamethazine-d4 is C12H14N4O2S, and its molecular weight is 282.36 g/mol . It is a member of pyrimidines, a sulfonamide, and a sulfonamide antibiotic .

Chemical Reactions Analysis

The adsorption kinetics of Sulfamethazine on AC and MAC can be characterized by the pseudo-second-order model . The adsorption process was affected by membrane diffusion, surface adsorption, and internal diffusion .

Physical And Chemical Properties Analysis

Sulfamethazine-d4 is a solid at room temperature with a molecular weight of 282.36 g/mol . It has a topological polar surface area of 106 Ų .

Applications De Recherche Scientifique

Antibacterial Research

Sulfamethazine-d4 is used as a reference standard in the study of sulfonamide antibiotics, which are crucial for treating bacterial infections like bronchitis and urinary tract infections .

Analytical Chemistry

It serves as an internal standard for the quantification of sulfamethazine by GC- or LC-MS, aiding in precise measurement in various samples .

Environmental Science

Research on the removal of antibiotics like sulfamethazine from water bodies utilizes Sulfamethazine-d4 to understand degradation processes and environmental impact .

Sensor Development

Sulfamethazine-d4 is involved in developing sensors for detecting sulfamethazine residues, which is significant for food safety and environmental monitoring .

Pharmacokinetics

Studies on the metabolism and excretion of sulfamethazine in organisms use Sulfamethazine-d4 to track its presence and concentration over time .

Veterinary Medicine

As an antibiotic, it’s researched for its efficacy and safety in veterinary applications, ensuring the health of livestock and preventing the spread of diseases .

Mécanisme D'action

Target of Action

Sulfamethazine-d4, a deuterium-labeled variant of Sulfamethazine, primarily targets bacterial dihydropteroate synthase (DHPS) . DHPS is an enzyme involved in the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial growth .

Mode of Action

Sulfamethazine-d4 inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to DHPS . By replacing PABA in the dihydrofolic acid molecule, Sulfamethazine-d4 prevents the formation of folic acid, thereby inhibiting nucleic acid synthesis and multiplication of the bacterial cell . This makes Sulfamethazine-d4 a bacteriostatic agent .

Biochemical Pathways

The primary biochemical pathway affected by Sulfamethazine-d4 is the synthesis of folic acid in bacteria . By inhibiting DHPS, Sulfamethazine-d4 disrupts the production of dihydrofolic acid, a precursor to folic acid. This, in turn, inhibits the synthesis of purines and dTMP, which are essential components of DNA and RNA . The disruption of these pathways leads to the inhibition of bacterial growth .

Pharmacokinetics

It is known that sulfamethazine, the non-deuterated form, has a high bioavailability and a relatively short elimination half-life . It is also slightly soluble in DMSO and methanol when heated

Result of Action

The primary result of Sulfamethazine-d4’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, Sulfamethazine-d4 prevents bacteria from producing essential components of their DNA and RNA, thereby inhibiting their ability to multiply .

Action Environment

The action of Sulfamethazine-d4 can be influenced by various environmental factors. For example, it has been detected in environmental water samples , suggesting that it can remain active in aquatic environments. Additionally, Sulfamethazine-d4 is used to treat and prevent various animal diseases, such as gastrointestinal and respiratory tract infections , indicating that it is effective in diverse biological environments.

Safety and Hazards

Orientations Futures

Future research could focus on improving the adsorption process of Sulfamethazine-d4, as the adsorption quantities first increased and then decreased for pH between 3 and 10 . Additionally, the removal efficiencies decreased with increasing temperature, suggesting that the adsorption process is more favorable at low temperatures .

Propriétés

IUPAC Name |

4-amino-2,3,5,6-tetradeuterio-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16)/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWVTGNCAZCNNR-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC(=CC(=N2)C)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662196 | |

| Record name | 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfamethazine-d4 | |

CAS RN |

1020719-82-7 | |

| Record name | 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: The research paper mentions challenges in storing antibiotic standard mixtures. How does the use of sulfamethazine-d4 as an internal standard help mitigate these challenges?

A1: [] highlights that many antibiotics, including sulfonamides, can degrade in standard mixtures over time, impacting the accuracy of quantification. Using sulfamethazine-d4 as an internal standard helps to correct for these variations. Since the internal standard is added at the beginning of the analysis, any losses or degradation occurring during sample preparation or analysis will affect both the analyte and the internal standard proportionally. This allows for more accurate determination of the original analyte concentration. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole](/img/structure/B563009.png)

![1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene](/img/structure/B563010.png)

![7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(1R,2S,3S,4S)-rel-(9CI)](/img/no-structure.png)